isopropyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate
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Overview
Description
PROPAN-2-YL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a chromen-4-one core structure, which is often associated with significant biological activities. The presence of methoxyphenoxy and acetate groups further enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenol with appropriate reagents to form 4-methoxyphenoxy derivatives. These intermediates are then subjected to further reactions, such as esterification and cyclization, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often involving halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
PROPAN-2-YL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory and antioxidant activities. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
PROPAN-2-YL 2-(4-FORMYL-2-METHOXYPHENOXY)ACETATE: Shares a similar core structure but differs in the functional groups attached.
PHENOL, 2-METHOXY-3-(2-PROPENYL): Another phenol derivative with distinct chemical properties.
Uniqueness
PROPAN-2-YL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20O7 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
propan-2-yl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H20O7/c1-13(2)27-20(22)12-25-16-8-9-17-18(10-16)26-11-19(21(17)23)28-15-6-4-14(24-3)5-7-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
IQPVEOMWHLKJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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